molecular formula C18H23N3O3 B7703748 N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7703748
M. Wt: 329.4 g/mol
InChI Key: OXHLPNOGAAPODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. In addition, this compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can regulate the expression of certain genes and proteins that are involved in the development and progression of various diseases. In addition, this compound has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound for lab experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One of the main areas of research is the development of new drugs based on this compound for the treatment of various diseases. In addition, further studies are needed to determine the mechanism of action and the biochemical and physiological effects of this compound. Furthermore, this compound can be used as a fluorescent probe for detecting metal ions in biological samples, and further studies are needed to optimize its use in this field. Finally, the potential toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.

Synthesis Methods

N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a reaction between 4-methoxybenzohydrazide and cyclohexanone. The resulting compound is then reacted with chloroacetyl chloride and triethylamine to produce the desired product. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

N-cyclohexyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In addition, this compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

N-cyclohexyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-9-7-13(8-10-15)18-20-17(24-21-18)12-11-16(22)19-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHLPNOGAAPODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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